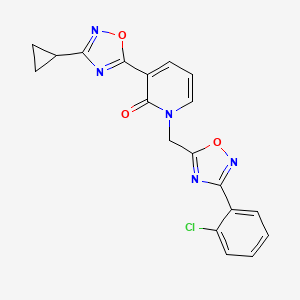![molecular formula C18H24N2O4S B2950588 N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-(methylthio)phenyl)oxalamide CAS No. 1210454-63-9](/img/structure/B2950588.png)
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-(methylthio)phenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(1,4-dioxaspiro[45]decan-2-ylmethyl)-N2-(2-(methylthio)phenyl)oxalamide is a complex organic compound that features a spirocyclic structure with both oxalamide and thioether functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-(methylthio)phenyl)oxalamide typically involves multiple steps. One common approach is to start with the preparation of the spirocyclic intermediate, 1,4-dioxaspiro[4.5]decan-2-ylmethanol, which can be synthesized through a cyclization reaction involving a diol and a ketone . This intermediate is then reacted with an oxalyl chloride to form the oxalamide moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and substitution reactions, as well as the development of efficient purification techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-(methylthio)phenyl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxalamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitro or halogenated phenyl derivatives.
Aplicaciones Científicas De Investigación
N1-(1,4-dioxaspiro[4
Chemistry: Used as a building block for the synthesis of more complex molecules due to its unique spirocyclic structure.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-(methylthio)phenyl)oxalamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The oxalamide moiety may interact with enzymes or receptors, while the thioether group could modulate the compound’s reactivity and binding affinity. Further research is needed to elucidate the exact pathways and targets involved.
Comparación Con Compuestos Similares
Similar Compounds
1,4-dioxaspiro[4.5]decan-2-ylmethanol: A precursor in the synthesis of the target compound.
1,4-dioxaspiro[4.5]decan-2-one: Another spirocyclic compound with different functional groups.
N-(2-(methylthio)phenyl)oxalamide: A compound with a similar oxalamide moiety but lacking the spirocyclic structure.
Uniqueness
N1-(1,4-dioxaspiro[45]decan-2-ylmethyl)-N2-(2-(methylthio)phenyl)oxalamide is unique due to its combination of a spirocyclic structure and multiple functional groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N'-(2-methylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S/c1-25-15-8-4-3-7-14(15)20-17(22)16(21)19-11-13-12-23-18(24-13)9-5-2-6-10-18/h3-4,7-8,13H,2,5-6,9-12H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGFYFFRKUJKNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCC2COC3(O2)CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
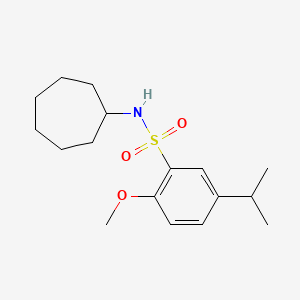
![Ethyl 4-{4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-amido}benzoate](/img/structure/B2950506.png)
![N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2950511.png)
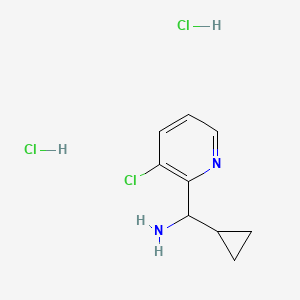
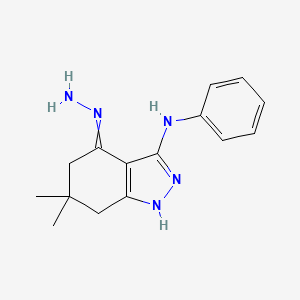
![2-[(4-chlorophenyl)methyl]-1-methyl-1H-1,3-benzodiazole](/img/structure/B2950516.png)
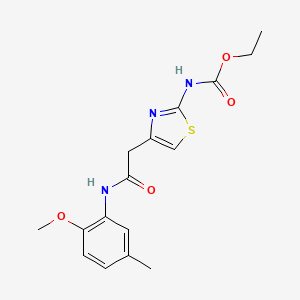
![5-amino-N-[(4-chlorophenyl)methyl]-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2950518.png)
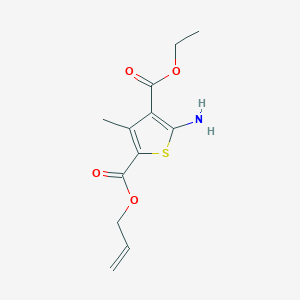
![3-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride](/img/structure/B2950520.png)
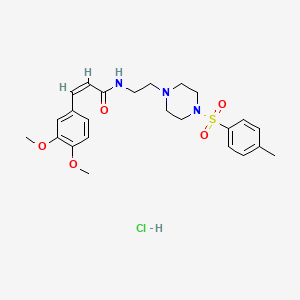
![1-(3,5-Dimethoxyphenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea](/img/structure/B2950525.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(quinolin-2-ylsulfanyl)propanamide](/img/structure/B2950526.png)
